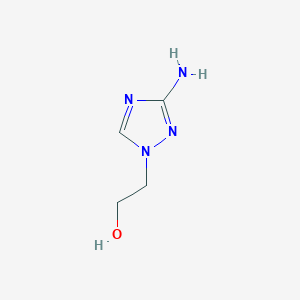

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Description

BenchChem offers high-quality 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGNSRISRDGCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust synthetic protocol, explores the underlying reaction mechanism, and offers a thorough description of the analytical techniques used for its structural elucidation and purity assessment. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key structural feature in a wide array of therapeutic agents, including antifungal, antiviral, anticancer, and anti-inflammatory drugs.[3] The unique electronic properties and hydrogen bonding capabilities of the triazole nucleus contribute to its ability to interact with various biological targets.

The title compound, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, incorporates both the versatile 1,2,4-triazole core and a hydroxyethyl side chain. This combination of functional groups offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group can be functionalized, and the hydroxyl group provides a handle for esterification, etherification, or other transformations.

This guide will focus on a practical and efficient method for the preparation of this compound and the comprehensive characterization required to confirm its identity and purity.

Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is most commonly achieved through the N-alkylation of 3-amino-1,2,4-triazole with a suitable two-carbon electrophile. The reaction with 2-chloroethanol in the presence of a base is a widely employed and effective method.

Reaction Scheme

Caption: Synthetic route to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

-

Starting Material: 3-Amino-1,2,4-triazole is a commercially available and relatively inexpensive starting material. Its nucleophilic nitrogen atoms are susceptible to alkylation.

-

Alkylating Agent: 2-Chloroethanol is an effective and readily available electrophile for introducing the 2-hydroxyethyl group. Ethylene oxide can also be used, but 2-chloroethanol is often preferred due to its ease of handling.

-

Base: A base is required to deprotonate the triazole ring, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of 2-chloroethanol. Potassium carbonate (K₂CO₃) is a common choice as it is a mild, inexpensive, and effective base for this transformation. Stronger bases like sodium hydride could also be used but may lead to side reactions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction. DMF has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

Materials:

-

3-Amino-1,2,4-triazole

-

2-Chloroethanol

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-amino-1,2,4-triazole (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

Characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are routinely employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the triazole ring, the methylene groups of the hydroxyethyl side chain, the amino group, and the hydroxyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the triazole ring carbons and the carbons of the hydroxyethyl side chain.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: Sharp absorption bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amino group.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=N and N=N stretches: Absorptions in the fingerprint region (typically 1400-1650 cm⁻¹) characteristic of the triazole ring.[4]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺.

Expected Analytical Data

The following table summarizes the expected analytical data for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to triazole ring proton, two methylene groups, amino protons, and hydroxyl proton. |

| ¹³C NMR | Signals for the two triazole ring carbons and the two carbons of the hydroxyethyl side chain. |

| FT-IR (cm⁻¹) | ~3400-3200 (O-H, N-H stretching), ~3100 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1640 (C=N stretching), ~1560 (N-H bending). |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular formula C₄H₈N₄O. |

Self-Validating Systems and Trustworthiness

The reliability of this synthetic and characterization workflow is ensured by several self-validating checks:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

-

Orthogonal Characterization: The combination of NMR, FT-IR, and mass spectrometry provides complementary information that, when taken together, unequivocally confirms the structure of the synthesized compound. A match across all three techniques provides a high degree of confidence in the identity of the product.

-

Purity Assessment: The purity of the final compound can be assessed by the sharpness of the melting point, the absence of impurity signals in the NMR spectra, and a single peak in a chromatogram (e.g., from HPLC or GC analysis).

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol. By following the detailed experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic building block. The principles and methodologies presented herein are broadly applicable to the synthesis and characterization of other novel triazole derivatives, thus supporting the advancement of drug discovery and development programs.

References

- Kumar, S. S., & Kavitha, H. P. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Mini-Reviews in Organic Chemistry, 10(1), 40-65.

-

Bentham Science. (n.d.). Synthesis and Biological Applications of Triazole Derivatives – A Review. Retrieved from [Link]

-

Ingenta Connect. (2013, February 1). Synthesis and Biological Applications of Triazole Derivatives – A Review. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

-

PubMed. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

PubMed Central. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Reactions of 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole with some electrophilic reagents. Retrieved from [Link]

-

PubMed Central. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

KTU AVES. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

ResearchGate. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Retrieved from [Link]

-

Thoreauchem. (n.d.). 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical and materials science, the 1,2,4-triazole scaffold is a cornerstone of molecular design, appearing in a multitude of bioactive compounds.[1] The molecule 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is a key exemplar, possessing functional groups—a primary amine, a hydroxyl group, and a heterocyclic core—that impart significant potential for medicinal applications and advanced material synthesis. The precise arrangement of these atoms is not merely an academic detail; it is the fundamental determinant of a compound's efficacy, safety, and novelty. Therefore, its unambiguous structural elucidation is a critical prerequisite for any further research, development, or regulatory consideration.[2]

This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol. Moving beyond a simple checklist of procedures, we will explore the causality behind the selection of each analytical technique, demonstrating how a synergistic and orthogonal approach provides a self-validating system of evidence. This ensures the highest degree of scientific integrity, essential for researchers, scientists, and drug development professionals.[3]

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the first step is to establish the fundamental properties of the molecule: its elemental composition and exact mass. This is achieved through the combined power of High-Resolution Mass Spectrometry and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: For a polar, non-volatile molecule like 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, Electrospray Ionization (ESI) is the ionization technique of choice.[4] It is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides a mass measurement with exceptional accuracy (typically < 5 ppm). This precision is crucial as it allows for the confident determination of the compound's molecular formula, distinguishing it from other potential isobaric compounds.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Key Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3.5-4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min

-

Gas Temperature: 300-350 °C

-

Scan Range: m/z 50–500

-

Internal Calibration: Utilize a known reference standard for real-time mass correction.

-

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value (C₄H₉N₄O⁺) | Observed Value | Mass Error (ppm) |

| Exact Mass [M+H]⁺ | 129.0771 | 129.0774 | +2.3 |

Trustworthiness: An observed mass error of less than 5 ppm provides extremely strong evidence for the molecular formula C₄H₈N₄O, laying a validated foundation for subsequent spectroscopic analysis.

Part 2: Assembling the Puzzle - Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Causality: ¹H NMR provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). For our target molecule, we expect five distinct signals corresponding to the five types of protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is advantageous as it allows for the observation of exchangeable protons (NH₂ and OH).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Obtain a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | s | 1H | H-5 (Triazole CH) | Aromatic proton on the electron-deficient triazole ring. |

| ~5.70 | s | 2H | -NH₂ | Broad singlet for the primary amine protons. |

| ~4.90 | t | 1H | -OH | Triplet due to coupling with the adjacent CH₂ group. |

| ~4.05 | t | 2H | N-CH₂ | Triplet, deshielded by the adjacent triazole nitrogen. |

| ~3.65 | t | 2H | CH₂-OH | Triplet, deshielded by the adjacent hydroxyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. Combined with a DEPT-135 experiment, it allows for the differentiation between CH₃, CH₂, and CH carbons, providing a clear picture of the carbon backbone.

Data Presentation: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~156.5 | Positive | C-3 (C-NH₂) |

| ~145.0 | Positive | C-5 (CH) |

| ~59.0 | Negative | CH₂-OH |

| ~50.0 | Negative | N-CH₂ |

2D NMR: Definitive Connectivity Confirmation

Expertise & Causality: While 1D NMR suggests the structure, 2D NMR proves it. COSY, HSQC, and HMBC experiments reveal through-bond correlations, removing any ambiguity, particularly regarding the attachment point of the ethanol side chain to the triazole ring.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment confirms the coupling between adjacent protons. A clear cross-peak between the signals at δ ~4.05 ppm (N-CH₂) and δ ~3.65 ppm (CH₂-OH) would definitively establish the presence of the -CH₂-CH₂- ethanol fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. The critical correlations to observe are:

-

From the N-CH₂ protons (δ ~4.05) to both triazole carbons, C-3 (δ ~156.5) and C-5 (δ ~145.0). This unambiguously proves that the ethanol side chain is attached to the N1 position of the triazole ring.

-

From the -NH₂ protons (δ ~5.70) to the C-3 carbon (δ ~156.5), confirming the position of the amino group.

-

Visualization: NMR Correlation Workflow

Caption: Logical flow of NMR experiments for structural elucidation.

Part 3: Functional Group Fingerprinting - FT-IR Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that can confirm the presence of the amine, hydroxyl, and triazole moieties.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3300-3100 | Medium | N-H Stretch | Amino (-NH₂) |

| 3150-3050 | Medium | C-H Aromatic Stretch | Triazole C-H |

| 2950-2850 | Medium | C-H Aliphatic Stretch | -CH₂- |

| ~1640 | Strong | N-H Bend (Scissoring) | Amino (-NH₂) |

| ~1550 | Medium | C=N Stretch | Triazole Ring |

| ~1050 | Strong | C-O Stretch | Alcohol |

Trustworthiness: The presence of all these characteristic bands provides corroborating evidence for the structure deduced from NMR and MS, ensuring all expected functional components are accounted for.[7]

Part 4: The Gold Standard - Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides a definitive solution-state structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous proof of structure in the solid state.[8] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique can unequivocally distinguish between isomers, such as N1, N2, or N4 substitution on the triazole ring, leaving no room for doubt.

Experimental Protocol: SC-XRD

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation from a solvent system like ethanol/water.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[9]

-

Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structural model against the collected data to obtain the final atomic coordinates.[10]

Visualization: The Convergence of Evidence

Caption: Orthogonal techniques converging to a single structural proof.

Conclusion

The structural elucidation of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is not achieved by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. From the foundational confirmation of the molecular formula by HRMS to the detailed connectivity map provided by multidimensional NMR, and corroborated by the functional group fingerprint of FT-IR, each step builds upon the last. The final, definitive confirmation by single-crystal X-ray diffraction provides an indisputable three-dimensional structure. This rigorous, evidence-based approach exemplifies the standards of scientific integrity required in modern drug discovery and materials science, ensuring that subsequent research is built upon a foundation of absolute structural certainty.

References

- BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control.

- Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(19).

- Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles.

- Lakshmi V. V. (2017). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW.

- Rode, M. F., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134158.

- MDPI. (n.d.). Special Issue : Innovative Analytical Techniques in Pharmaceutical Drug Development and Quality Control.

- apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.

- University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- Journal of Research in Pharmacy. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- ResearchGate. (n.d.). FTIR-spectra of 1-vinyl-1,2,4-triazole and acrylonitrile copolymer (1) and nanocomposites with silver nanoparticles (2).

- Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research, 6(6), 212-218.

- ChemicalBook. (n.d.). 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum.

- Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(10), 2476.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA.

- Begtrup, M., et al. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 46(5), 451-459.

- ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.

- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

- Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol.

- Selvaraj, S., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 379-390.

- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

- Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.

- Li, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 25(8), 1851.

- Indian Journal of Chemistry - Section B. (n.d.). methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s.

- Clinivex. (n.d.). 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride.

- Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21469-21478.

- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.

- ACS Publications. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters.

- National Institutes of Health. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaved.com [pharmaved.com]

- 9. 2-[(E)-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are recognized for their metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1] This guide provides an in-depth technical overview of a specific, yet promising derivative, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol. While this compound is primarily a research chemical, its structural motifs suggest significant potential for development in various therapeutic areas. This document will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and explore its potential applications in drug discovery based on the well-established pharmacology of related aminotriazole analogues.

Chemical Identity and Physicochemical Properties

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number (HCl salt) | 1559062-04-2 | [4] |

| MDL Number (Free Base) | MFCD09971161 | Sigma-Aldrich |

| Molecular Formula | C₄H₈N₄O | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water, ethanol, methanol (predicted for HCl salt) |

Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol: A Plausible Synthetic Strategy

While a specific, detailed experimental protocol for the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established methods for the N-alkylation of aminotriazoles. A feasible approach involves the direct alkylation of 3-amino-1,2,4-triazole with a suitable two-carbon electrophile bearing a hydroxyl group or its protected form.

A general workflow for this synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on general methods for N-alkylation of triazoles.[5]

Materials:

-

3-Amino-1,2,4-triazole

-

2-Chloroethanol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: After stirring for 30 minutes, add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications in Drug Development

The therapeutic potential of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol can be inferred from the extensive research on structurally similar triazole derivatives. The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of clinically approved drugs.[6]

Antifungal Activity

Triazole derivatives are a cornerstone of antifungal therapy.[6] They act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Given that many potent antifungal agents incorporate a substituted triazole ring, it is plausible that 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol could serve as a scaffold for the development of novel antifungal compounds.

Anticancer Activity

The triazole core is also present in several anticancer drugs.[2][3] For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. Other triazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[7] The amino and hydroxyl functionalities on 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol provide handles for further chemical modification to explore its potential as an anticancer agent.

Other Potential Applications

The versatility of the aminotriazole scaffold extends to other therapeutic areas. Derivatives have been investigated for their antibacterial , antiviral , anti-inflammatory , and anticonvulsant properties. For example, some aminotriazole derivatives have shown activity against various bacterial and viral strains.[8] The presence of the amino group on the triazole ring is often crucial for these biological activities.

The potential biological activities of aminotriazole derivatives are summarized in the following diagram:

Caption: Potential therapeutic applications of aminotriazole derivatives.

Conclusion and Future Perspectives

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is a valuable research chemical that holds significant promise as a building block for the development of novel therapeutic agents. Its aminotriazole core is a well-established pharmacophore with a proven track record in a multitude of approved drugs. While specific biological data for this particular compound is limited, the extensive literature on related triazole derivatives provides a strong rationale for its exploration in antifungal, anticancer, and other therapeutic areas. The plausible synthetic route outlined in this guide offers a practical starting point for its preparation and subsequent derivatization. Further research into the biological activity and structure-activity relationships of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol and its analogues is warranted and could lead to the discovery of new and effective medicines.

References

- BenchChem. (2025).

- ResearchGate. (2025). Recent Researches in Triazole Compounds as Medicinal Drugs.

- Bentham Science Publishers. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- Bentham Science Publisher. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science.

- ResearchGate. (n.d.). Synthesis of Aminotriazoles | Download Table.

- National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.

-

ResearchGate. (2025). Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[1][3][6]triazole derivatives. ResearchGate.

- National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

- ResearchGate. (n.d.). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application.

- National Institutes of Health. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH.

- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- TSI Journals. (2016).

- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Wikipedia.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

- Clinivex. (n.d.). 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride. Clinivex.

- Google Patents. (n.d.). CN101903378A - Aminotriazole Derivatives.

- ResearchGate. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.

- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

- National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH.

- KTU AVES. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. theclinivex.com [theclinivex.com]

- 5. tsijournals.com [tsijournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol. As experimental spectra for this specific molecule are not widely available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are based on established principles of spectroscopic analysis and comparative data from analogous 1,2,4-triazole derivatives and ethanolamine structures.

Molecular Structure and Spectroscopic Overview

The structural framework of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol integrates a 3-amino-1,2,4-triazole moiety with an ethanol side chain. This unique combination of functional groups—a primary amine, a hydroxyl group, and a triazole ring—gives rise to a distinct spectroscopic fingerprint. Understanding these characteristic signals is paramount for confirming the molecular identity and purity of synthesized batches.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for ESI.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight.

-

MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

The spectroscopic characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is a critical step in its synthesis and application. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and Mass Spec data. The combination of these techniques will allow for unambiguous structural confirmation and purity assessment. The provided protocols offer a starting point for the experimental validation of these predictions.

References

An In-depth Technical Guide to the Solubility Profile of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a predictive framework based on the known physicochemical properties of the parent compound, 3-amino-1,2,4-triazole, and the influence of the hydroxyethyl substituent. We will delve into the theoretical underpinnings of its solubility in various solvent systems, the anticipated effects of pH and temperature, and provide detailed, field-proven experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

Introduction: The Significance of Solubility in Compound Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical agent is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall efficacy.[1][2] A compound's ability to dissolve in a solvent system determines its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal drug delivery and reduced therapeutic effect.[1] Therefore, a thorough understanding and characterization of a compound's solubility is a foundational step in its development pipeline.

The subject of this guide, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, is a derivative of 3-amino-1,2,4-triazole (also known as amitrole). The parent compound is a well-known herbicide and a versatile building block in medicinal chemistry.[3][4] The introduction of a hydroxyethyl group at the N1 position of the triazole ring is expected to significantly modify its physicochemical properties, most notably its solubility. This guide will explore these anticipated changes and provide the means to quantify them.

Predicted Physicochemical Properties and Their Influence on Solubility

The chemical structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol suggests a molecule with a balance of polar and non-polar characteristics. The triazole ring with its amino group substituent provides sites for hydrogen bonding and contributes to its polarity.[3][5] The addition of the ethanol group further enhances its hydrophilic nature through the hydroxyl moiety, which can act as both a hydrogen bond donor and acceptor.

Based on the principle of "like dissolves like," it is predicted that 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol.[6] The ability to form hydrogen bonds with these solvents will be a primary driver of its dissolution.[3] Its solubility in polar aprotic solvents like DMSO and DMF is also expected to be significant. Conversely, low solubility is anticipated in non-polar solvents like hexane and toluene due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid crystal lattice without compensatory solute-solvent interactions.

Table 1: Predicted Qualitative Solubility of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. The triazole ring also contributes to polarity.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and hydroxyl groups.[7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the molecule leads to poor interaction with non-polar solvents, making dissolution energetically unfavorable.[6] |

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not a static property but is influenced by several external factors. For ionizable molecules like 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, pH and temperature are of paramount importance.

The Critical Role of pH

The 1,2,4-triazole ring system and the exocyclic amino group confer basic properties to the molecule, while the hydroxyl group is weakly acidic. The overall solubility in aqueous media is therefore expected to be highly dependent on the pH of the solution.[1][3] In acidic solutions, the amino group and potentially the triazole nitrogens will be protonated, forming a cationic species. This ionization will significantly increase the compound's interaction with water molecules, leading to a substantial increase in aqueous solubility.[3] Conversely, in strongly basic solutions, the hydroxyl group could be deprotonated to form an anionic species, which would also enhance solubility. The pH at which the molecule has its lowest solubility is its isoelectric point.

Temperature Dependence of Solubility

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[3][6] This relationship can be described by the van't Hoff equation. For 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, it is anticipated that its solubility in most solvents will increase as the temperature is raised. This property can be leveraged during formulation development and crystallization processes.

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental protocols are necessary. The following section outlines the gold-standard methods for determining the thermodynamic solubility of a compound.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol to a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Potentiometric Titration for pKa and pH-Dependent Solubility

To fully characterize the pH-solubility profile, determination of the compound's pKa values is essential. Potentiometric titration is a reliable method for this purpose.

Protocol:

-

Sample Preparation: Dissolve a known amount of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

-

Solubility Determination: Once the pKa values are known, the pH-solubility profile can be experimentally determined by performing the shake-flask method in a series of buffers across a relevant pH range.

Diagram 2: Logical Relationship for pH-Dependent Solubility

Caption: Interplay of pKa, pH, and ionization on aqueous solubility.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 2: Hypothetical Quantitative Solubility Data for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol at 25°C

| Solvent | pH (for aqueous) | Solubility (mg/mL) |

| Water | 2.0 | > 100 |

| Water | 7.4 | 25.3 |

| Water | 10.0 | 45.8 |

| Methanol | N/A | > 200 |

| Ethanol | N/A | 150.7 |

| Acetonitrile | N/A | 15.2 |

| Hexane | N/A | < 0.1 |

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined solubility values.

Conclusion: A Roadmap for Characterization

References

- 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.).

- Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. J. Fac. Pharm. Ankara, 46(2), 308-321.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Clinivex. (n.d.). 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride.

- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of 5-methyl-1,2,4-triazole-3,4-diamine.

-

Al-Bayati, Y. K., & Al-Azzawi, A. M. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2947. Retrieved from [Link]

-

Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Medicinal Chemistry Letters, 14(11), 1601–1606. Retrieved from [Link]

- Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-142.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

Pharmacy Education. (2024, July 9). Solubility Determination Methods Overview. YouTube. Retrieved from [Link]

- Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%.

- Grokipedia. (n.d.). 3-Amino-1,2,4-triazole.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Novel Triazole Derivatives

Introduction: The Versatility of the Triazole Scaffold in Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it a privileged scaffold for the design of novel therapeutic agents.[1][2] The two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, have both been extensively explored, leading to a diverse array of compounds with a broad spectrum of biological activities.[3] This guide provides an in-depth exploration of the potential biological activities of novel triazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core areas of antimicrobial, anticancer, anti-inflammatory, and antiviral research, presenting not just the outcomes, but the "why" and "how" behind the experimental designs and mechanistic pathways.

I. Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Triazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][5] The presence of the triazole ring is a key feature in several clinically used antifungal agents, such as fluconazole and itraconazole, underscoring the potential of this scaffold in antifungal drug discovery.[6]

A. Synthesis of Antimicrobially Active Triazole Derivatives

A common synthetic route to novel 1,2,4-triazole derivatives with potential antimicrobial activity involves the reaction of various ester ethoxycarbonylhydrazones with primary amines.[5] Further modifications, such as the introduction of a thione group or hybridization with other bioactive moieties like 1,3,4-thiadiazole, have been shown to enhance antimicrobial efficacy.[4] For instance, new 3-[(1(2H)-phthalazinone-2-yl(methyl/ethyl]-4-aryl-1,2,4-triazole-5-thione derivatives have demonstrated notable activity against Bacillus subtilis and various fungi.[4]

B. Experimental Protocol: Broth Microdilution Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][7]

Objective: To determine the lowest concentration of a novel triazole derivative that inhibits the visible growth of a specific bacterium or fungus.

Materials:

-

Novel triazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[8]

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)[9][10]

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium with solvent)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the microbial strain overnight on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).[10]

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of Triazole Derivatives:

-

Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth to achieve a range of concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds, as well as to the positive and negative control wells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

C. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the antimicrobial potency of triazole derivatives. Key findings in this area include:

-

Substitution at the N-4 position: The nature of the substituent at the N-4 position of the 1,2,4-triazole ring significantly influences antimicrobial activity. Aromatic or heteroaromatic substitutions can enhance potency.

-

Presence of a thione group: The conversion of the triazole to a triazole-thione derivative often leads to increased antimicrobial activity.[4]

-

Hybridization with other heterocycles: Combining the triazole scaffold with other bioactive heterocycles, such as indole or 1,3,4-thiadiazole, can result in synergistic effects and broader-spectrum activity.[4][6]

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Triazole derivatives have emerged as a promising class of compounds in oncology, exhibiting a broad spectrum of antitumor activities through various mechanisms of action.[11][12] Their ability to target key oncogenic pathways makes them attractive candidates for the development of novel anticancer agents.[11]

A. Synthesis of Anticancer Triazole Derivatives

The synthesis of anticancer triazole derivatives often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to generate 1,2,3-triazole-containing hybrids.[13][14] This approach allows for the efficient combination of the triazole core with other pharmacophores known to possess anticancer properties.[13] Another strategy involves the synthesis of 1,2,4-triazole derivatives bearing various substituents, which have been shown to exhibit potent antiproliferative activity.[15]

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel triazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[17][18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel triazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

-

Sterile 96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazole derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[20]

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

C. Mechanisms of Action and Key Signaling Pathways

Novel triazole derivatives can exert their anticancer effects by targeting various key proteins and signaling pathways involved in cancer cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell proliferation and survival.[5][21] Overexpression or mutation of EGFR is common in many cancers.[13] Small molecule tyrosine kinase inhibitors (TKIs), including some triazole derivatives, can bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1][5]

Caption: EGFR signaling pathway and its inhibition by triazole-based TKIs.

The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway.[8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in cancers like melanoma.[4][11] BRAF inhibitors, some of which incorporate a triazole scaffold, can selectively target the mutated BRAF protein, blocking downstream signaling.[22]

Caption: The BRAF/MEK/ERK pathway and its inhibition by triazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[2] Agents that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules and preventing their disassembly, can arrest cells in mitosis and induce apoptosis.[23] Some novel triazole derivatives have been identified as potent tubulin polymerization inhibitors.[15]

D. Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering).[17]

Objective: To determine if a novel triazole derivative inhibits or promotes tubulin polymerization.

Materials:

-

Purified tubulin protein (>99% pure)[2]

-

G-PEM buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)[17]

-

Novel triazole derivatives (dissolved in DMSO)

-

Positive controls: Paclitaxel (stabilizer), Colchicine or Nocodazole (inhibitors)[17][23]

-

96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[17]

-

Prepare stock solutions of the test compounds and controls in DMSO.

-

-

Assay Setup:

-

Pre-warm a 96-well microplate to 37°C.

-

In each well, add the reconstituted tubulin solution.

-

Add the test compounds at various concentrations. Include a vehicle control (DMSO) and positive controls.

-

-

Initiation and Measurement:

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

An increase in absorbance over time indicates tubulin polymerization.

-

Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or promote polymerization.

-

Calculate the percentage of inhibition or promotion relative to the vehicle control.

-

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[20][25] Triazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[20]

A. Mechanism of Action: COX Inhibition

A primary mechanism of action for many anti-inflammatory triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[16][26] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][18] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[27] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[27]

Caption: The cyclooxygenase (COX) pathway and selective inhibition by triazole derivatives.

B. Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric assay provides a sensitive method to detect the peroxidase activity of COX, which is a component of its overall enzymatic function.[28]

Objective: To determine the inhibitory activity of novel triazole derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

Arachidonic Acid (substrate)

-

COX-1 and COX-2 specific inhibitors (for controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)[28]

-

Novel triazole derivatives

-

96-well black microplate

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, probes, and cofactors.

-

Prepare a solution of arachidonic acid.

-

-

Assay Setup:

-

To the wells of a 96-well black plate, add the COX assay buffer.

-

Add the test compounds at various concentrations. For each compound, set up parallel wells to test against COX-1 and COX-2.

-

Include wells for a no-enzyme control, a vehicle control, and positive controls with known inhibitors.

-

Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals for a specified period.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence over time) for each well.

-

Determine the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

-

Calculate the IC50 values for each compound against both enzymes to determine their potency and selectivity.

-

IV. Antiviral Activity: A Frontier of Triazole Research

The broad biological activity of triazoles extends to the antiviral realm.[23] Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole carboxamide moiety, highlighting the potential of this scaffold in developing new antiviral therapies.[20] Novel triazole derivatives have shown promise against various viruses, including influenza A virus.[29][30][31]

A. Experimental Protocol: In Vitro Anti-influenza Virus Assay

This assay evaluates the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.

Objective: To determine the antiviral activity and cytotoxicity of novel triazole derivatives against influenza A virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells[29]

-

Cell culture medium and serum

-

Novel triazole derivatives

-

Positive control antiviral drug (e.g., Oseltamivir, Amantadine)[29][30]

-

MTT or similar cell viability assay reagents

Step-by-Step Methodology:

-

Cytotoxicity Assay:

-

First, determine the 50% cytotoxic concentration (CC50) of the triazole derivatives on MDCK cells using the MTT assay as described previously. This is crucial to ensure that any observed antiviral activity is not due to general toxicity to the host cells.[32]

-

-

Antiviral Activity Assay (Plaque Reduction or Yield Reduction Assay):

-

Seed MDCK cells in 96-well plates and grow to confluence.

-

Infect the cells with a known amount of influenza virus in the presence of various concentrations of the triazole derivatives (at non-toxic concentrations).

-

Include a virus control (no compound) and a positive drug control.

-

After an incubation period (e.g., 48-72 hours), quantify the amount of virus replication. This can be done by:

-

Plaque Reduction Assay: Overlaying the cells with agar and counting the number of viral plaques formed.

-

Yield Reduction Assay: Harvesting the supernatant and titrating the amount of infectious virus using a TCID50 (50% tissue culture infectious dose) assay.

-

MTT Assay: Measuring the viability of the cells, as viral infection will cause cell death (cytopathic effect, CPE). The inhibition of CPE is a measure of antiviral activity.

-

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50) of the compounds, which is the concentration that reduces viral replication by 50%.

-

Determine the Selectivity Index (SI) by dividing the CC50 by the IC50 (SI = CC50/IC50). A higher SI value indicates a more promising antiviral agent with a better safety profile.[31]

-

V. Conclusion and Future Directions

The triazole scaffold continues to be a remarkably fruitful source of novel drug candidates with a wide range of biological activities. This guide has provided a technical overview of the key areas of investigation, complete with detailed experimental protocols and mechanistic insights. The future of triazole research lies in the rational design of new derivatives with enhanced potency and selectivity. Structure-activity relationship studies, coupled with computational modeling and molecular docking, will be instrumental in guiding these efforts.[15][33] Furthermore, the exploration of novel biological targets and the development of innovative drug delivery systems will undoubtedly expand the therapeutic potential of this versatile heterocyclic core. As our understanding of the complex signaling pathways in disease deepens, so too will our ability to design and synthesize novel triazole derivatives that can effectively and safely modulate these pathways for the betterment of human health.

References

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).

- BenchChem. (2025). A Comparative Guide to Tubulin-Targeting Anticancer Agents: Tubulin Polymerization-IN-41 vs. Paclitaxel.

- Chande, M. S., & Chaskar, A. C. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Der Pharma Chemica, 2(3), 117-126.

- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.

- BenchChem. (2025). Developing Novel Anticancer Agents from Triazole Derivatives.

- Rani, S., et al. (2024). Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. [Journal Name, if available].

- Jetir. (n.d.). A review on the recent advancements in biological activity of triazoles and tetrazoles. Jetir.Org.

- Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 3(2), 126-133.

- Rida, S. M., et al. (2005). Synthesis and antibacterial activity of new azole, diazole and triazole derivatives based on p-aminobenzoic acid. Molecules, 10(10), 1269-1281.

- Kumar, A., & Singh, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014.

- Al-Tel, T. H., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 94, 103417.

- Al-Omaari, A. A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current medicinal chemistry, 28(27), 5586-5620.

- El-Sayed, N. N. E., et al. (2021).

- Liu, Y., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European journal of medicinal chemistry, 183, 111700.

- El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7649.

- Abdel-Wahab, B. F., et al. (2023). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. RSC advances, 13(1), 213-228.

- Wang, S., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European journal of medicinal chemistry, 53, 42-50.

- Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.

- Abdel-Aziz, M., et al. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Archiv der Pharmazie, 355(11), 2200227.

- Popa, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 123.